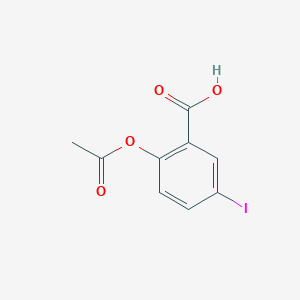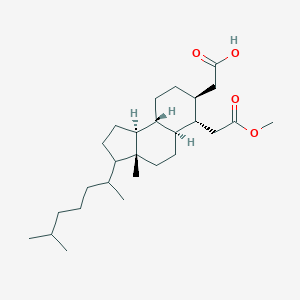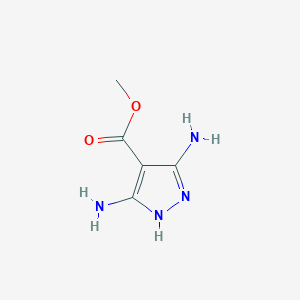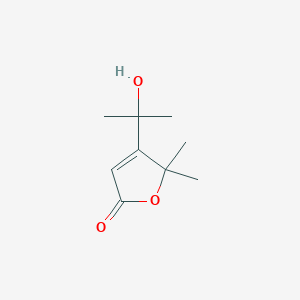![molecular formula C20H14O2 B073656 [1,1'-Binaphthalene]-4,4'-diol CAS No. 1446-34-0](/img/structure/B73656.png)
[1,1'-Binaphthalene]-4,4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1'-Binaphthalene]-4,4'-diol is an organic compound that belongs to the class of naphthols It is characterized by the presence of two hydroxyl groups attached to naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-Binaphthalene]-4,4'-diol typically involves the reaction of naphthalene derivatives under specific conditions. One common method is the Friedel-Crafts alkylation of naphthalene with a hydroxyl-substituted naphthalene derivative. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
[1,1'-Binaphthalene]-4,4'-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
[1,1'-Binaphthalene]-4,4'-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1'-Binaphthalene]-4,4'-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: A simpler naphthol derivative with one hydroxyl group.
2-Naphthol: Another naphthol derivative with the hydroxyl group at a different position.
4-Hydroxy-1-naphthaldehyde: A compound with a hydroxyl and an aldehyde group on the naphthalene ring.
Uniqueness
[1,1'-Binaphthalene]-4,4'-diol is unique due to the presence of two hydroxyl groups on different naphthalene rings, which imparts distinct chemical and physical properties
Properties
CAS No. |
1446-34-0 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-(4-hydroxynaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C20H14O2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12,21-22H |
InChI Key |
VSFRAZDVMIDFOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)







